molecular formula C19H23ClN2O B2813273 2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215783-58-6

2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2813273
M. Wt: 330.86
InChI Key: WXCCAELFVYVEEP-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Imidazole ring is undoubtedly one of the most prominent building blocks for different compounds, either natural or synthetic . The strategies used for the formation include addition reactions and further cyclization, cycloaddition reaction type van Leusen imidazole synthesis, addition [2+2+1], addition [2+2+2], etc .


Molecular Structure Analysis

The crystal structure of imidazole is approximately planar. The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .


Chemical Reactions Analysis

Imidazole and its derivatives are versatile in chemical reactions. They can act as both nucleophiles and electrophiles, making them useful in a variety of chemical transformations .


Physical And Chemical Properties Analysis

Imidazole is a simple nitrogen-containing heterocyclic compound that is widely used as a chemical intermediate in the manufacture of pharmaceuticals, photographic and photothermographic chemicals, dyes and pigments, agricultural chemicals, and rubber .

Scientific Research Applications

Synthesis and Anticancer Activity

Benzimidazole derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, Li et al. (2014) developed a series of benzimidazole-acetylhydrazone derivatives tested against various cancer cell lines, including A549, MDA-MB-231, A375, and HCT116. Compounds with hydroxyl substitutions demonstrated significant anticancer activity, highlighting the importance of specific functional groups in enhancing biological activity (Li et al., 2014).

Corrosion Inhibition

Research by Gašparac et al. (2000) on imidazole derivatives, including those similar in structure to the query compound, has shown promising results in corrosion inhibition of copper in acidic environments. The study found that certain imidazole derivatives are effective at forming protective layers on copper surfaces, thereby preventing corrosion. This application is crucial for extending the lifespan of metal components in various industrial systems (Gašparac et al., 2000).

Antioxidant Activities

Alp et al. (2015) explored benzimidazole derivatives for their antioxidant properties. Their study synthesized new compounds and evaluated them in vitro for their ability to inhibit lipid peroxidation and other oxidative processes. Some derivatives showed potent antioxidant activities, indicating their potential for therapeutic and protective applications against oxidative stress (Alp et al., 2015).

Safety And Hazards

Safety data sheets (SDS) for imidazole are available and should be consulted for detailed information on handling and potential hazards .

Future Directions

Imidazole and its derivatives continue to be a focus of research due to their wide range of applications. Future directions may include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

2-methyl-1-[4-(2-methylphenoxy)butyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-15-9-3-6-12-19(15)22-14-8-7-13-21-16(2)20-17-10-4-5-11-18(17)21;/h3-6,9-12H,7-8,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCCAELFVYVEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C32)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

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